![molecular formula C16H16O3 B6372215 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% CAS No. 1261941-85-8](/img/structure/B6372215.png)
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%
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Overview
Description
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%, also known as 4-EOMP, is an aromatic phenol compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 220.28 g/mol and a melting point of 55-58 °C. 4-EOMP is a widely used reagent in organic synthesis due to its high purity and low cost. It is also used as a starting material for the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst for the formation of carbon-carbon bonds. It is also used in the synthesis of various heterocyclic compounds, such as benzofurans, and as a catalyst for the formation of nitro compounds. Additionally, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been used in the synthesis of various dyes, such as fluorescein and rhodamine dyes.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% is dependent on the reaction in which it is used. In the Grignard reaction, the Grignard reagent reacts with ethyl bromide to form 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%. The reaction proceeds through a series of steps, including nucleophilic attack, proton transfer, and product formation. In the esterification reaction, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% is formed through the reaction of an alcohol with an acid. The reaction proceeds through a series of steps, including proton transfer, nucleophilic attack, and product formation. In the Friedel-Crafts alkylation reaction, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% is formed through the reaction of an alkyl halide with an aromatic compound. The reaction proceeds through a series of steps, including nucleophilic attack, proton transfer, and product formation.
Biochemical and Physiological Effects
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. Additionally, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been found to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. Furthermore, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been found to possess antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
Advantages and Limitations for Lab Experiments
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is widely available. Additionally, it is a stable compound, with a long shelf life. Furthermore, it is a non-toxic compound, making it safe to handle and use in lab experiments. However, there are some limitations to using 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% in lab experiments. It is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts. Additionally, it can be difficult to purify 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% due to its low solubility in organic solvents.
Future Directions
There are a number of potential future directions for 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% research. One potential area of research is in the development of new methods for the synthesis of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%, as well as methods for the purification and isolation of the compound. Additionally, further research is needed to explore the biochemical and physiological effects of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%, as well as its potential applications in medicine. Finally, further research is needed to explore the potential use of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% as a catalyst in organic synthesis, as well as its potential applications in the synthesis of other compounds.
Synthesis Methods
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% can be synthesized using a variety of methods, including Grignard reaction, esterification, and Friedel-Crafts alkylation. The Grignard reaction is the most commonly used method, as it is a simple and cost-effective way to synthesize 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%. In this reaction, a Grignard reagent is reacted with ethyl bromide to form 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%. The reaction proceeds in the presence of a catalyst, such as magnesium or zinc, and a solvent, such as diethyl ether.
properties
IUPAC Name |
ethyl 4-(3-hydroxy-4-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(18)13-8-6-12(7-9-13)14-5-4-11(2)15(17)10-14/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUGAXUMCOADLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683975 |
Source
|
Record name | Ethyl 3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-85-8 |
Source
|
Record name | Ethyl 3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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